molecular formula C13H23NO4 B3028693 BOC-TRANEXAMIC ACID CAS No. 27687-14-5

BOC-TRANEXAMIC ACID

货号: B3028693
CAS 编号: 27687-14-5
分子量: 257.33 g/mol
InChI 键: AZEKNJGFCSHZID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

BOC-TRANEXAMIC ACID, also known as Tranexamic Acid (TXA), primarily targets plasminogen , a precursor to plasmin . Plasmin is a fibrinolytic enzyme that plays a crucial role in the breakdown of fibrin blood clots . By targeting plasminogen, TXA prevents the formation of plasmin, thereby inhibiting fibrinolysis and reducing blood loss .

Mode of Action

TXA competitively and reversibly inhibits the activation of plasminogen by binding at several distinct sites, including four or five low-affinity sites and one high-affinity site . This interaction prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis and preserving the framework of fibrin’s matrix structure .

Biochemical Pathways

The primary biochemical pathway affected by TXA is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, TXA prevents the breakdown of fibrin clots, a key step in the fibrinolytic pathway . This results in the stabilization of fibrin’s matrix structure and a reduction in blood loss .

Pharmacokinetics

The pharmacokinetics of TXA involve its absorption, distribution, metabolism, and excretion (ADME). For Tranexamic Acid, it is known that it can be administered orally, intravenously, or topically . The choice of administration route can significantly impact its bioavailability and therapeutic effect .

Result of Action

The molecular and cellular effects of TXA’s action primarily involve the preservation of fibrin clots and the reduction of blood loss . At the cellular level, TXA has been reported to suppress posttraumatic inflammation and edema . These effects contribute to TXA’s efficacy in reducing bleeding in various clinical settings, including trauma and surgery .

Action Environment

Several environmental factors can influence the action, efficacy, and stability of TXA. Knowledge and skills of the healthcare provider, as well as social influences, can also impact the administration and effectiveness of TXA .

生化分析

Biochemical Properties

BOC-TRANEXAMIC ACID is a lysine analogue that competes for the lysine binding sites in plasminogen and tissue-type plasminogen activator . This impairs the interaction of these proteins with the exposed lysine residues on the fibrin surface, thereby inhibiting the conversion of plasminogen to plasmin . This action of this compound helps protect the fibrin clot from proteolytic degradation .

Cellular Effects

This compound has been reported to have significant effects on various types of cells and cellular processes . For instance, it has been found to suppress posttraumatic inflammation and edema . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It competitively inhibits the activation of plasminogen to plasmin, a key process in fibrinolysis . At higher concentrations, it behaves as a noncompetitive inhibitor of plasmin .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been found to improve clot strength and decrease fibrinolysis in blood samples from healthy dogs in an in vitro hyperfibrinolysis model . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Dogs received each of 4 this compound treatments (10 mg/kg, IV; 20 mg/kg, IV; approx 15 mg/kg, PO; and approx 20 mg/kg, PO) in a randomized crossover-design study . The study found that the maximum plasma this compound concentrations were dose-dependent .

Metabolic Pathways

This compound is involved in the metabolic pathway of fibrinolysis . It interacts with enzymes such as plasminogen and tissue-type plasminogen activator, and its presence impairs the plasminogen and tPA engagement and subsequent plasmin generation on the fibrin surface .

Transport and Distribution

It is known that this compound distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of BOC-TRANEXAMIC ACID typically involves the protection of the amino group of tranexamic acid with a BOC group. This can be achieved by reacting tranexamic acid with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the BOC group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

BOC-TRANEXAMIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学研究应用

Pharmaceutical Development

Role in Antifibrinolytic Agents
BOC-tranexamic acid is primarily utilized as an intermediate in the synthesis of antifibrinolytic agents. These agents are critical in managing bleeding disorders and are particularly useful in surgical settings where blood loss needs to be controlled. Tranexamic acid itself inhibits fibrinolysis by blocking the lysine-binding sites on plasminogen, thereby stabilizing fibrin clots and reducing excessive bleeding during operations such as cardiac surgeries and trauma management .

Clinical Applications
The clinical applications of tranexamic acid include:

  • Cardiac Surgery : Reducing blood loss during and after surgery.
  • Trauma Care : Effective in managing hemorrhage in trauma patients.
  • Gynecological Procedures : Used for conditions like menorrhagia to control menstrual bleeding .

Biochemical Research

Studying Coagulation Mechanisms
Researchers utilize this compound to investigate the mechanisms of blood coagulation and fibrinolysis. Understanding these processes is vital for developing new therapeutic strategies for various bleeding disorders. The compound helps elucidate the pathways involved in coagulation, leading to potential advancements in treatment protocols .

Cosmetic Formulations

Skin Care Applications
In the cosmetic industry, this compound is incorporated into skincare products aimed at reducing hyperpigmentation and improving skin tone. Its efficacy in inhibiting melanin production makes it a valuable ingredient in treatments for conditions like melasma . Studies have shown that formulations containing tranexamic acid can significantly improve skin appearance when used over extended periods.

Diagnostic Applications

Fibrinolytic Activity Assays
this compound is also employed in diagnostic assays to measure fibrinolytic activity. These assays provide essential data that can help diagnose various clotting disorders and assess the effectiveness of anticoagulant therapies .

Drug Delivery Systems

Targeted Drug Delivery
Recent research has explored the use of this compound in developing targeted drug delivery systems. The compound's properties allow for improved efficacy and safety of therapeutic agents by enabling localized delivery, which minimizes systemic side effects . For instance, biocompatible polymer microneedles have been developed to deliver tranexamic acid transdermally, offering a novel approach to treating skin conditions without invasive procedures .

Case Studies

Study Title Purpose Findings
Clinical Application of Tranexamic Acid in Trauma PatientsEvaluate effectiveness in reducing blood lossDemonstrated significant reduction in transfusion requirements
Use of Tranexamic Acid in Plastic SurgeryAssess safety and efficacyHigh-certainty evidence supporting its use in craniofacial and cosmetic surgeries
Biocompatible Polymer Microneedles for Tranexamic Acid DeliveryExplore transdermal delivery methodsAchieved effective drug release with minimal toxicity

相似化合物的比较

Similar Compounds

Uniqueness

BOC-TRANEXAMIC ACID is unique due to its cyclohexane ring structure, which imparts different steric and electronic properties compared to other BOC-protected amino acids. This makes it particularly useful in the synthesis of cyclic peptides and other complex organic molecules .

生物活性

Introduction

BOC-TRANEXAMIC ACID (Boc-TA) is a derivative of tranexamic acid (TA), an antifibrinolytic agent widely used in clinical settings to reduce bleeding. While TA has been extensively studied for its hemostatic properties, the biological activity of Boc-TA, particularly in cancer therapy and other therapeutic areas, is less understood. This article reviews the biological activity of Boc-TA, highlighting its mechanisms, efficacy in various studies, and potential applications.

Boc-TA functions primarily as a lysine analogue, inhibiting the binding of plasminogen to fibrin and thereby preventing the conversion of plasminogen to plasmin. This inhibition is crucial in various physiological processes beyond hemostasis, including:

  • Cell Signaling : By blocking plasmin-mediated pathways, Boc-TA may interfere with signaling cascades that promote tumor growth.
  • Protein Synthesis : Studies have shown that Boc-TA can inhibit protein synthesis, affecting the viability of cancer cells.
  • Acetylation Modulation : Boc-TA alters the acetylation status of lysine residues in proteins, impacting gene expression and cellular function.

Efficacy in Cancer Studies

Recent research has indicated that Boc-TA may exhibit anticancer properties similar to those of TA. Notable findings include:

  • In Vitro Studies :
    • Boc-TA demonstrated significant reductions in the viability of various cancer cell lines, including breast and prostate cancers. For instance, MTT assays revealed that Boc-TA suppressed cell viability in DU145 (prostate) and MDA-MB-468 (breast) cell lines at concentrations as low as 0.25% (w/v) .
    • The compound inhibited DNA synthesis in cancer cells, suggesting a potential role in disrupting cell proliferation .
  • In Vivo Studies :
    • Animal models treated with Boc-TA showed reduced tumor growth compared to controls. For example, mice with induced breast tumors exhibited significant tumor size reduction after treatment with Boc-TA at doses of 375 mg/kg .

Table 1: Summary of In Vitro and In Vivo Findings

Study TypeCancer TypeTreatment DoseEffect on Viability
In VitroProstate (DU145)0.25% (w/v)Significant reduction
In VitroBreast (MDA-MB-468)0.25% (w/v)Significant reduction
In VivoBreast Tumors375 mg/kgReduced tumor size

Surgical Use

In surgical settings, local administration of tranexamic acid has been shown to reduce blood loss effectively . While direct studies on Boc-TA are sparse, the implications for its use in high-risk surgeries could be significant given its mechanism of action.

Safety Profile

The safety profile of Boc-TA is still under investigation; however, existing literature on TA suggests a generally favorable safety margin when used appropriately. Concerns regarding prothrombotic effects and seizures associated with high doses of TA have been noted but are less prominent with lower doses . Further studies are needed to establish the safety and efficacy of Boc-TA specifically.

属性

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEKNJGFCSHZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347564
Record name 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162046-58-4, 27687-14-5
Record name 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BOC-TRANEXAMIC ACID
Reactant of Route 2
Reactant of Route 2
BOC-TRANEXAMIC ACID
Reactant of Route 3
Reactant of Route 3
BOC-TRANEXAMIC ACID
Reactant of Route 4
Reactant of Route 4
BOC-TRANEXAMIC ACID
Reactant of Route 5
Reactant of Route 5
BOC-TRANEXAMIC ACID
Reactant of Route 6
Reactant of Route 6
BOC-TRANEXAMIC ACID

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。